Rac-(1r,3r)-1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid
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Overview
Description
Rac-(1r,3r)-1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid is a synthetic organic compound characterized by the presence of a cyclobutane ring substituted with fluorine and difluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1r,3r)-1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as under controlled conditions.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced via a using appropriate boronic acids and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Rac-(1r,3r)-1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like to yield alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines in the presence of a suitable base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino-substituted derivatives.
Scientific Research Applications
Rac-(1r,3r)-1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Rac-(1r,3r)-1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Rac-(1r,3r)-1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(2,6-Difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid: Lacks the racemic mixture and may have different stereochemical properties.
1-(2,6-Difluorophenyl)-3-chlorocyclobutane-1-carboxylic acid: Substitution of fluorine with chlorine may alter its reactivity and biological activity.
1-(2,6-Difluorophenyl)-3-bromocyclobutane-1-carboxylic acid: Bromine substitution may lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity and biological interactions.
Properties
Molecular Formula |
C11H9F3O2 |
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Molecular Weight |
230.18 g/mol |
IUPAC Name |
1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H9F3O2/c12-6-4-11(5-6,10(15)16)9-7(13)2-1-3-8(9)14/h1-3,6H,4-5H2,(H,15,16) |
InChI Key |
GLWKYUKXEQNCMH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=C(C=CC=C2F)F)C(=O)O)F |
Origin of Product |
United States |
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